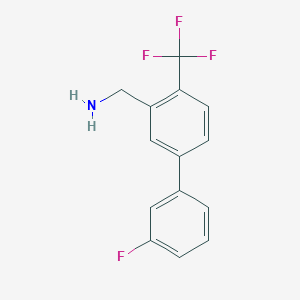
(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine is an organic compound characterized by the presence of a biphenyl structure substituted with fluoro and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine typically involves the introduction of fluoro and trifluoromethyl groups onto a biphenyl scaffold. One common method involves the reaction of 3-fluoro-4-(trifluoromethyl)benzoic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
(3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-trifluoromethyl biphenyl oxides, while reduction can produce various amine derivatives .
科学的研究の応用
Chemistry
In chemistry, (3’-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules
生物活性
(3'-Fluoro-4-(trifluoromethyl)biphenyl-3-yl)methanamine is a fluorinated biphenyl derivative that has garnered attention due to its potential biological activities. This compound, characterized by its trifluoromethyl and fluoro substituents, may exhibit unique pharmacological properties. The following sections will explore its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H12F4N
- Molecular Weight : 295.25 g/mol
- CAS Number : 472964-38-8
Synthesis Methods
Recent advancements in synthetic methodologies have allowed for the efficient production of biphenyl derivatives, including this compound. Techniques such as the Suzuki-Miyaura cross-coupling reaction have been employed to introduce trifluoromethyl groups onto biphenyl frameworks, enhancing their biological activity profiles .
Antibacterial Properties
Several studies have investigated the antibacterial efficacy of fluorinated biphenyl compounds. For instance, a high-throughput screening of a library containing similar chemical entities identified several compounds with significant activity against Mycobacterium tuberculosis . The structure–activity relationship studies indicated that modifications at specific positions on the biphenyl ring could enhance antibacterial potency.
Inhibition Studies
The compound has shown promise as an inhibitor for various enzymes. In a study focusing on arylsulfonamides, derivatives with biphenyl moieties exhibited selective inhibition against ADAMTS7, a metalloproteinase implicated in various diseases . The introduction of trifluoromethyl groups was linked to improved selectivity and potency, suggesting that similar modifications could enhance the activity of this compound.
Case Studies
- ADAMTS7 Inhibition : A derivative of the compound demonstrated a Ki value of 9 nM against ADAMTS7, indicating strong inhibitory potential. This selectivity was significantly higher than that observed for ADAMTS5 .
- Antitubercular Activity : Compounds structurally related to this compound were screened against resistant strains of M. tuberculosis, revealing promising activity profiles and potential mechanisms of action targeting MmpL3 .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence and position of fluorine atoms significantly influence the biological activity of biphenyl derivatives. For example, the introduction of trifluoromethyl groups at para or meta positions has been shown to enhance enzyme selectivity and potency .
| Compound | Ki (nM) | Selectivity |
|---|---|---|
| 3a | 9 | ADAMTS7 over ADAMTS5 |
| 3e | 6 | Higher than EDV33 |
特性
CAS番号 |
1214375-75-3 |
|---|---|
分子式 |
C14H11F4N |
分子量 |
269.24 g/mol |
IUPAC名 |
[5-(3-fluorophenyl)-2-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C14H11F4N/c15-12-3-1-2-9(7-12)10-4-5-13(14(16,17)18)11(6-10)8-19/h1-7H,8,19H2 |
InChIキー |
AURKSKDZEWJKIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(F)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















